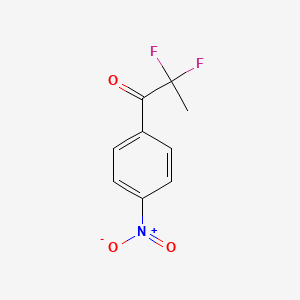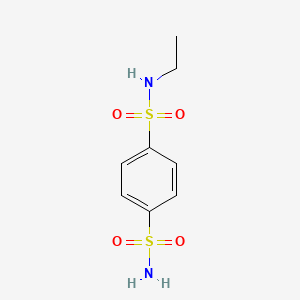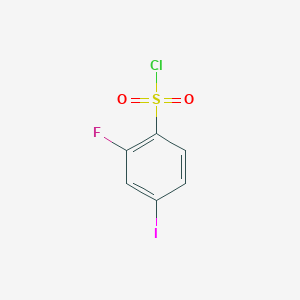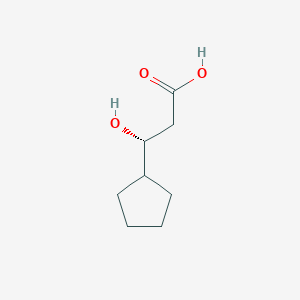![molecular formula C6H8ClF2N3 B13473188 1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride](/img/structure/B13473188.png)
1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride is a chemical compound with the molecular formula C7H8F2N2·HCl It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride typically involves the introduction of a difluoromethyl group to a pyridazine ring. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions. This reaction is highly regioselective and offers good functional group compatibility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: The parent compound, which lacks the difluoromethyl group.
Pyridazinone: A derivative with an oxygen atom at the 3-position of the pyridazine ring.
Difluoromethylpyridine: A similar compound with a difluoromethyl group attached to a pyridine ring.
Uniqueness
1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride is unique due to the presence of both the difluoromethyl group and the pyridazine ring. This combination imparts distinct physicochemical properties, such as enhanced binding affinity and stability, making it a valuable compound in drug discovery and other scientific research applications .
Propriétés
Formule moléculaire |
C6H8ClF2N3 |
|---|---|
Poids moléculaire |
195.60 g/mol |
Nom IUPAC |
[6-(difluoromethyl)pyridazin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H7F2N3.ClH/c7-6(8)5-2-1-4(3-9)10-11-5;/h1-2,6H,3,9H2;1H |
Clé InChI |
RMICMBFADQXIRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1CN)C(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Oxan-4-ylidene)methyl]boronic acid](/img/structure/B13473110.png)
![Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13473115.png)
![4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one](/img/structure/B13473123.png)
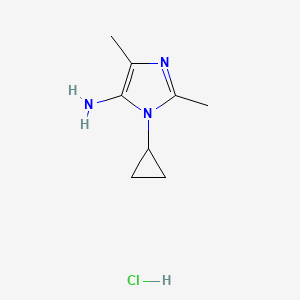
![1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B13473139.png)
